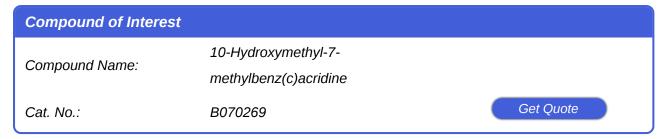


Technical Guide: Spectroscopic Data for 10-Hydroxymethyl-7-methylbenz(c)acridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 10-Hydroxymethyl-7-methylbenz(c)acridine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and spectroscopic characteristics of analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of benz(c)acridine derivatives and related polycyclic aromatic hydrocarbons (PAHs).

Chemical Structure and Properties

IUPAC Name: (7-methylbenz[c]acridin-10-yl)methanol

Molecular Formula: C19H15NO

Molecular Weight: 273.33 g/mol

CAS Number: 160543-08-8

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 10-Hydroxymethyl-7methylbenz(c)acridine. These predictions are derived from established principles of



spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~ 8.0 - 9.0	m	4H	Aromatic protons
~ 7.5 - 7.9	m	4H	Aromatic protons
~ 5.0	S	2H	-CH ₂ OH
~ 2.5	S	3H	-CH₃
~ 1.6	br s	1H	-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 150 - 160	C (quaternary, aromatic)
~ 120 - 140	C (aromatic)
~ 65	-CH₂OH
~ 22	-CH₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
273	[M] ⁺ (Molecular ion)
256	[M - OH]+
242	[M - CH ₂ OH] ⁺
226	[M - CH ₂ OH - CH ₃] ⁺



Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3200 (broad)	O-H stretch	Alcohol
3100 - 3000	C-H stretch	Aromatic
2920 - 2850	C-H stretch	Methyl, Methylene
1620 - 1580	C=C stretch	Aromatic ring
1450 - 1400	C=C stretch	Aromatic ring
1050 - 1000	C-O stretch	Primary alcohol

Table 5: Predicted UV-Vis Spectroscopic Data (in Ethanol)

λmax (nm)	Description
~ 250	$\pi \to \pi^*$ transition
~ 350 - 450	$\pi \to \pi^*$ transition (characteristic of acridine chromophore)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 10-Hydroxymethyl-7-methylbenz(c)acridine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:



- Acquire the spectrum at room temperature.
- Use a spectral width of approximately 16 ppm.
- Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a spectral width of approximately 250 ppm.
 - A larger number of scans will be necessary to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
- 3.2 Mass Spectrometry (MS)
- Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Employ electron ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass range of m/z 50-500.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
- 3.3 Infrared (IR) Spectroscopy
- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample
 with dry potassium bromide and pressing the mixture into a thin, transparent disk.
 Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of
 the solid sample directly onto the ATR crystal.

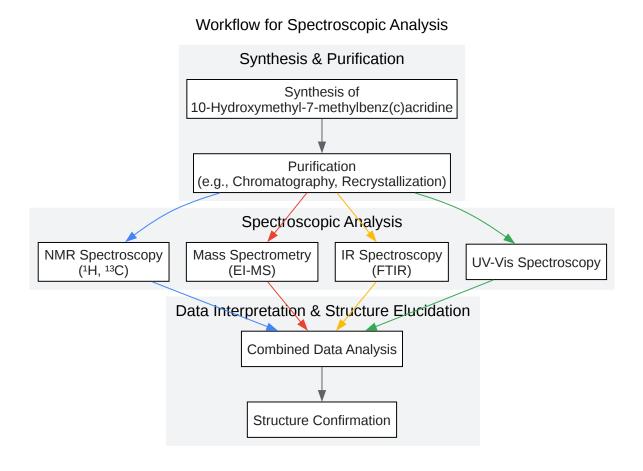


- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
- 3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy
- Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent, such as ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a blank for baseline correction.
- Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound such as **10-Hydroxymethyl-7-methylbenz(c)acridine**.





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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

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